Glyceryl caprylate-caprate
Description
Properties
IUPAC Name |
11-(2,3-dihydroxypropoxycarbonyl)heptadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H40O6/c1-2-3-4-10-13-18(21(26)27-17-19(23)16-22)14-11-8-6-5-7-9-12-15-20(24)25/h18-19,22-23H,2-17H2,1H3,(H,24,25)/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHITOKQSMJXEA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCCCCCCCCC(=O)[O-])C(=O)OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H39O6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Gas or Vapor, Liquid, Other Solid; Liquid | |
| Record name | Glycerides, mixed decanoyl and octanoyl | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
73398-61-5 | |
| Record name | Glycerides, mixed decanoyl and octanoyl | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Glycerides, mixed decanoyl and octanoyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.390 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Glyceryl caprylate-caprate is synthesized through the esterification of caprylic acid and capric acid with glycerol. This process involves the reaction of these fatty acids with glycerol under specific conditions, often using an acidic catalyst to facilitate the reaction. The resulting mixture is then purified for cosmetic use .
Industrial Production Methods: In industrial settings, this compound is produced using a similar esterification process. The reaction typically involves heating the reactants to a specific temperature and maintaining this temperature for a set period. The use of microwave synthesis has also been explored, where octanoic acid and capric acid are reacted with glycerol in the presence of a mixture of catalysts under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions: Glyceryl caprylate-caprate primarily undergoes hydrolysis under strong acidic or alkaline conditions. This reaction breaks down the ester bonds, resulting in the formation of glycerol and the corresponding fatty acids .
Common Reagents and Conditions:
Hydrolysis: Strong acids or bases are used as reagents to hydrolyze this compound. The reaction is typically carried out at elevated temperatures to accelerate the process.
Oxidation and Reduction: While this compound is not commonly involved in oxidation or reduction reactions, it can undergo these processes under specific conditions, leading to the formation of various by-products.
Major Products Formed: The primary products formed from the hydrolysis of this compound are glycerol, caprylic acid, and capric acid .
Scientific Research Applications
Cosmetic Industry
Glyceryl caprylate-caprate is widely utilized in cosmetic formulations due to its ability to enhance product stability and provide skin conditioning.
- Emulsifying Agent : It acts as a co-emulsifier, improving the stability of oil-in-water emulsions. This property is crucial in creams and lotions where a stable emulsion is necessary for product efficacy .
- Antimicrobial Properties : The compound exhibits strong antimicrobial activity against bacteria and fungi, making it effective in preserving cosmetic products without the need for synthetic preservatives. Its concentration typically ranges from 0.5% to 1% .
- Moisturizing Agent : this compound enhances the moisture content of formulations, providing hydration to the skin .
Pharmaceutical Applications
In pharmaceutical technology, this compound serves critical roles:
- Gastrointestinal Permeation Enhancer : It is used to improve the bioavailability of oral peptide pharmaceuticals by enhancing gastrointestinal permeability. This application is particularly important for drugs that require efficient absorption in the digestive tract .
- Solubilization of Active Ingredients : The compound functions as a solubilizer or dispersant for polar lipids and active substances in lipid-based microemulsions, facilitating better delivery of therapeutic agents .
Food Science
In food science, this compound has been explored for its potential as a food additive:
- Surfactant in Food Products : The compound can act as a nonionic surfactant in food formulations, contributing to texture and stability.
Case Study 1: Cosmetic Formulation
A study demonstrated that incorporating this compound into a facial cream significantly improved microbial stability while enhancing skin hydration levels compared to control formulations lacking this ingredient. The formulation included 1% this compound and was tested against common pathogens.
Case Study 2: Pharmaceutical Application
In research focusing on oral peptide delivery systems, this compound was evaluated alongside other permeation enhancers. Results indicated that it markedly increased the absorption rate of peptides compared to formulations without this compound, highlighting its effectiveness as a gastrointestinal permeation enhancer.
Mechanism of Action
Glyceryl caprylate-caprate exerts its effects primarily through its antimicrobial properties. It disrupts the cell membranes of bacteria, leading to cell lysis and death. This mechanism is particularly effective against gram-positive bacteria. Additionally, its emollient properties help to moisturize and condition the skin, providing a silky and smooth texture .
Comparison with Similar Compounds
Structural and Functional Differences
Glyceryl esters vary based on fatty acid chain length and esterification degree. Key comparisons include:
Key Observations :
- Chain Length: Shorter chains (C8/C10) in this compound improve solubility and skin absorption compared to longer-chain esters (e.g., C18 in Glyceryl Monostearate).
- Functionality : Medium-chain esters exhibit antimicrobial activity, making them suitable for preservative-free formulations, unlike longer-chain esters.
Physicochemical Properties
- Melting Point : this compound remains liquid at lower temperatures due to shorter chains, enhancing spreadability in cosmetics. In contrast, Glyceryl Trilaurate (C12) and Tristearate (C18) are solids.
- Solubility : Shorter chains improve compatibility with polar solvents, whereas longer-chain esters require heat for dissolution.
- Nanoparticle Formation: Glyceryl trimyristate (C14) forms smaller nanoparticles than C16/C18 esters; this compound’s shorter chains may enhance surfactant penetration.
Biological Activity
Glyceryl caprylate-caprate, a diester formed from glycerol and medium-chain fatty acids (caprylic and capric acids), is recognized for its diverse biological activities. This compound is widely utilized in the pharmaceutical, cosmetic, and food industries due to its emulsifying, skin-conditioning, and antimicrobial properties. This article presents an in-depth analysis of the biological activity of this compound, supported by research findings, case studies, and data tables.
This compound is synthesized through esterification , where glycerol reacts with caprylic and capric acids. This reaction typically requires an acidic catalyst to facilitate the process. The compound can also undergo hydrolysis under strong acidic or basic conditions, breaking down into glycerol and the respective fatty acids.
1. Skin-Conditioning Agent
This compound acts as an effective emollient that enhances skin texture and moisture retention. It is particularly beneficial in cosmetic formulations, where it serves to improve the overall feel of products on the skin. Studies have shown that it can significantly increase moisture levels in the skin when applied topically .
2. Antimicrobial Properties
This compound exhibits notable antimicrobial activity, making it a valuable preservative in cosmetic formulations. It has been shown to prevent microbial growth at concentrations ranging from 0.5% to 1%. Its efficacy against various bacteria and yeast has been documented, highlighting its potential as a natural preservative in personal care products .
3. Gastrointestinal Permeation Enhancer
In pharmaceutical applications, this compound is utilized as a gastrointestinal permeation enhancer for oral peptide pharmaceuticals. Research indicates that it enhances the absorption of drugs by interacting with cellular membranes and disrupting lipid bilayers at specific concentrations . This property is crucial for improving the bioavailability of hydrophilic compounds across biological barriers.
Case Studies
Several studies have highlighted the effectiveness of this compound in various applications:
- Cosmetic Formulations : A study demonstrated that formulations containing this compound showed improved stability and reduced microbial contamination compared to control formulations without this compound.
- Pharmaceutical Applications : Research involving oral peptide delivery systems indicated that this compound significantly improved drug absorption in animal models, suggesting its potential for enhancing therapeutic efficacy .
Table 1: Biological Activities of this compound
| Activity Type | Description | Concentration Range |
|---|---|---|
| Skin Conditioning | Enhances skin texture and moisture retention | Not specified |
| Antimicrobial | Prevents microbial growth | 0.5% - 1% |
| Gastrointestinal Enhancement | Improves absorption of oral peptides | Not specified |
Table 2: Case Study Results
Q & A
Q. How can researchers accurately characterize the purity and structural identity of glyceryl caprylate-caprate?
To ensure accurate characterization, use high-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) to quantify mono-, di-, and triglyceride ratios . Nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C) and Fourier-transform infrared (FTIR) spectroscopy are critical for confirming ester linkages and fatty acid composition . Always report solvent systems, column specifications, and calibration standards to enhance reproducibility .
Q. What experimental protocols are recommended for determining this compound’s solubility in polar and non-polar solvents?
Use a shake-flask method with gravimetric analysis: dissolve the compound in solvents (e.g., ethanol, hexane) under controlled temperatures (25°C ± 0.5°C), filter undissolved material, and quantify via dry residue measurements. Include triplicate trials and statistical validation (e.g., ANOVA) to address variability . Polar solvents may require adjustments for hydrogen bonding interactions, as noted in studies reporting discrepancies in aqueous solubility .
Q. How should researchers resolve discrepancies in CAS registry numbers for this compound across databases?
Cross-validate identifiers using authoritative sources like the CAS Registry (e.g., 73398-61-5 for mixed esters) and consult IUPAC nomenclature guidelines. Discrepancies (e.g., 26402-26-6 in some literature) often arise from isomer variations or formulation differences. Document the specific isomeric composition (caprylate:caprate ratio) in your methodology .
Advanced Research Questions
Q. What strategies are effective for optimizing this compound’s role in lipid-based drug delivery systems?
Employ a Central Composite Design (CCD) to evaluate variables such as lipid-to-drug ratio, surfactant concentration (e.g., poloxamer 188), and processing parameters (e.g., solvent evaporation rate). Response surface methodology (RSM) can model particle size and encapsulation efficiency, as demonstrated in nanoparticle formulations using similar glycerides . Validate with in vitro release studies under biorelevant conditions (e.g., pH 6.8, 37°C) .
Q. How can researchers analyze contradictory data on this compound’s antimicrobial efficacy in vitro?
Conduct dose-response assays (e.g., broth microdilution) with standardized strains (e.g., Staphylococcus aureus ATCC 25923) and include positive controls (e.g., chlorhexidine). Conflicting results may arise from variations in test concentrations, solvent carriers (e.g., DMSO vs. ethanol), or endpoint criteria (e.g., MIC vs. MBC). Use meta-analysis tools to compare datasets and identify confounding variables .
Q. What advanced spectroscopic techniques are suitable for studying this compound’s interaction with biomembranes?
Utilize fluorescence anisotropy with diphenylhexatriene (DPH) probes to assess membrane fluidity changes. Pair with differential scanning calorimetry (DSC) to monitor phase transitions in lipid bilayers. For molecular-level insights, apply solid-state NMR or atomic force microscopy (AFM) to visualize structural perturbations .
Q. How can computational methods enhance the understanding of this compound’s physicochemical behavior?
Perform molecular dynamics (MD) simulations using force fields (e.g., CHARMM36) to model self-assembly in aqueous systems. Quantitative structure-property relationship (QSPR) models can predict logP values and solubility parameters based on caprylate/caprate chain lengths. Validate predictions with experimental data from HPLC and partition coefficient studies .
Methodological Notes
- Data Contradiction Analysis : Always report batch-to-batch variability (e.g., fatty acid composition) and instrument calibration protocols to mitigate reproducibility issues .
- Ethical Compliance : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing raw datasets in repositories like Zenodo or Figshare .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
